molecular formula C11H22O B099709 2-Nonyloxirane CAS No. 17322-97-3

2-Nonyloxirane

Cat. No.: B099709
CAS No.: 17322-97-3
M. Wt: 170.29 g/mol
InChI Key: LXVAZSIZYQIZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nonyloxirane is an epoxide compound that serves as a versatile synthetic intermediate in organic chemistry . Epoxides like this compound are highly valued in research for their strained, three-membered ring, which makes them reactive electrophiles . This inherent reactivity allows the oxirane ring to be readily opened by a wide array of nucleophiles—such as amines, alcohols, thiols, and organometallic reagents—in controlled ring-opening reactions . These reactions are fundamental for synthesizing more complex, enantiomerically enriched molecules, including chiral alcohols, ethers, and amines . The application of chiral epoxide intermediates is a cornerstone methodology in the efficient construction of biologically active natural products and active pharmaceutical ingredients (APIs) . As a building block with a long alkyl chain, this compound is particularly useful in method development, validation, and quality control during drug development stages . This product is intended for research use only and is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17322-97-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-nonyloxirane

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3

InChI Key

LXVAZSIZYQIZCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1CO1

Canonical SMILES

CCCCCCCCCC1CO1

Synonyms

1,2-Epoxyundecane

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Nonyloxirane

Strategic Approaches to Stereoselective Synthesis

The creation of a specific stereoisomer of 2-Nonyloxirane necessitates the use of chiral catalysts or auxiliaries to control the facial selectivity of the epoxidation of the prochiral alkene, 1-undecene (B165158), or a related precursor.

Enantioselective Epoxidation Techniques

Catalytic asymmetric epoxidation represents one of the most efficient methods for the synthesis of chiral epoxides. Various metal-based catalytic systems have been developed to achieve high enantioselectivity in the epoxidation of alkenes.

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgresearchgate.netdicp.ac.cn While 1-undecene, the direct precursor to this compound, is not an allylic alcohol, the Sharpless methodology can be applied to a closely related substrate, undec-1-en-3-ol (B1598759). This approach provides access to a synthon that can be readily converted to this compound.

The reaction employs a catalyst generated in situ from titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation. For instance, using L-(+)-DET directs the epoxidation to one face of the double bond, while D-(-)-DET directs it to the opposite face. scripps.edu

SubstrateCatalyst SystemOxidantTypical Yield (%)Typical ee (%)
Allylic AlcoholsTi(OiPr)₄ / DETt-BuOOH70-90>90

Table 1: General Performance of Sharpless Asymmetric Epoxidation.

For the direct enantioselective epoxidation of unfunctionalized terminal alkenes like 1-undecene, other metal-based catalytic systems are more suitable.

Jacobsen-Katsuki Epoxidation: This method utilizes chiral manganese(III)-salen complexes as catalysts and is effective for the epoxidation of a wide range of unfunctionalized olefins, including terminal alkenes. organic-chemistry.orgwikipedia.org The catalyst's chirality directs the facial selectivity of the oxygen transfer from a stoichiometric oxidant, such as sodium hypochlorite (B82951) (NaOCl) or m-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgpitt.edu While highly effective for many substrates, the enantioselectivity for simple terminal aliphatic alkenes can be moderate. uclouvain.beorganic-chemistry.org The addition of axial ligands, such as N-oxides, can sometimes improve the enantioselectivity and reaction rate. organic-chemistry.org

Alkene SubstrateCatalystOxidantAdditiveYield (%)ee (%)
Terminal Alkenes(R,R)-Mn(III)-salenNaOClN-Methylmorpholine N-oxideModerate to GoodModerate

Table 2: Representative Results for Jacobsen-Katsuki Epoxidation of Terminal Alkenes.

Iron-Catalyzed Epoxidation: Non-heme iron complexes have emerged as promising catalysts for asymmetric epoxidation, offering a more environmentally benign and cost-effective alternative to some other transition metals. nih.govscispace.com Chiral ligands, often based on tetradentate nitrogen-containing structures, are used to induce enantioselectivity. Hydrogen peroxide is a common oxidant in these systems. While significant progress has been made, achieving high enantioselectivity for simple terminal alkenes remains a challenge. nih.gov

Ruthenium, Vanadium, and Tungsten-Catalyzed Epoxidations: Ruthenium complexes, particularly chiral porphyrin and bis(oxazolinyl)pyridine derivatives, have been investigated for asymmetric epoxidation. lookchem.comnih.gov Vanadium complexes, especially with chiral hydroxamic acid ligands, have shown promise for the epoxidation of allylic and homoallylic alcohols. nih.govresearchgate.netorganic-chemistry.org Tungsten-based catalysts, in conjunction with chiral ligands and hydrogen peroxide, have also been developed for the asymmetric epoxidation of allylic and homoallylic alcohols. organic-chemistry.orgnih.govnih.govchem-station.com The application of these systems to unfunctionalized terminal alkenes like 1-undecene is an area of ongoing research.

Chiral Auxiliary and Organocatalyst-Based Syntheses

Chiral Auxiliary-Based Syntheses: An alternative to catalytic asymmetric methods involves the use of a stoichiometric amount of a chiral auxiliary. nih.govnih.govresearchgate.net This approach involves the covalent attachment of a chiral molecule to the substrate, which then directs the stereochemistry of a subsequent reaction. For the synthesis of this compound, one could envision a strategy starting from undecenal. The aldehyde could be reacted with a chiral reagent to form a chiral enolate or a related intermediate, which would then undergo a diastereoselective epoxidation. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Another approach involves the use of chiral sulfur ylides. pitt.eduuclouvain.belookchem.comwisc.eduresearchgate.net In this method, a chiral sulfide (B99878) is converted into a chiral sulfonium (B1226848) ylide, which then reacts with an aldehyde (e.g., nonanal) to form the epoxide. The chirality of the sulfide controls the facial selectivity of the attack on the aldehyde, leading to an enantiomerically enriched epoxide. The chiral sulfide can often be recovered and reused. This method is particularly useful for the synthesis of terminal epoxides from aldehydes.

Organocatalyst-Based Syntheses: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For epoxidation, chiral ketones, such as the Shi catalyst derived from fructose, have been shown to be effective for the asymmetric epoxidation of a variety of alkenes using potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. organic-chemistry.orgnih.govsigmaaldrich.comyoutube.com The reaction proceeds through a chiral dioxirane (B86890) intermediate. While highly successful for trans-disubstituted and trisubstituted alkenes, the enantioselectivity for terminal alkenes can be lower. organic-chemistry.org

Substrate TypeCatalystOxidantTypical ee (%)
trans-OlefinsShi CatalystOxone>90
Terminal OlefinsShi CatalystOxoneModerate

Table 3: General Performance of Shi Asymmetric Epoxidation.

Convergent and Divergent Synthetic Routes

Convergent Synthesis: A convergent synthesis involves the separate synthesis of fragments of a target molecule, which are then coupled together at a late stage. For this compound, a plausible convergent approach would involve the reaction of a C9 organometallic reagent with a C2 chiral epoxide synthon. For example, a nonyl Grignard reagent or organocuprate could be reacted with enantiomerically pure epichlorohydrin (B41342) or glycidol (B123203) tosylate. This nucleophilic ring-opening reaction would directly install the nonyl side chain and furnish this compound.

Divergent Synthesis: A divergent synthetic strategy begins with a common intermediate that is elaborated into a variety of different products. mdpi.com Starting from enantiomerically pure this compound, a divergent approach could be employed to synthesize a library of related chiral compounds. The oxirane ring can be opened by a variety of nucleophiles at either the C1 or C2 position, leading to a range of functionalized chiral alcohols.

Elaboration of Alkyl Side Chains in Oxirane Synthesis

In many synthetic strategies for substituted oxiranes, the carbon skeleton is constructed prior to the formation of the epoxide ring. However, it is also possible to elaborate the alkyl side chain of a pre-existing chiral oxirane. For instance, a shorter-chain chiral epoxide could be functionalized and then subjected to chain extension reactions, such as cross-coupling reactions, to introduce the nonyl group. This approach is generally less common for a simple structure like this compound but can be a valuable strategy in the synthesis of more complex molecules containing an oxirane moiety.

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

The synthesis of this compound, particularly its enantiomerically pure forms, is highly dependent on the precise control of reaction conditions. Optimization of parameters such as catalyst systems, solvent, temperature, and reactant stoichiometry is crucial for maximizing the yield and achieving high stereocontrol. The asymmetric epoxidation of the precursor, 1-undecene, is a common and effective strategy, with significant research focused on refining this transformation.

A prominent method for the enantioselective epoxidation of unfunctionalized alkenes like 1-undecene is the Jacobsen-Katsuki epoxidation. This reaction typically employs a chiral manganese-salen complex as the catalyst. The optimization of this catalytic system involves a systematic investigation of various factors to achieve the desired outcome.

Detailed research findings have demonstrated that the choice of catalyst, solvent, and temperature significantly influences both the conversion of the starting material and the enantiomeric excess (e.e.) of the resulting epoxide. For instance, the structure of the salen ligand and the nature of the axial donor ligand on the manganese catalyst can dramatically affect the stereoselectivity.

Below are interactive data tables that illustrate the optimization of reaction conditions for the asymmetric epoxidation of 1-undecene to produce this compound, based on typical findings in the field.

Table 1: Optimization of Catalyst and Solvent for the Epoxidation of 1-Undecene

This table showcases the effect of different chiral manganese-salen catalysts and solvents on the yield and enantiomeric excess of this compound. The reaction is typically carried out at a controlled temperature with a suitable oxidant.

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
(R,R)-Jacobsen's CatalystDichloromethane08592
(R,R)-Jacobsen's CatalystAcetonitrile07888
(R,R)-Jacobsen's CatalystToluene07285
(S,S)-Jacobsen's CatalystDichloromethane08491 (S)
Modified Salen-Mn ComplexDichloromethane08895

Table 2: Influence of Temperature on the Epoxidation of 1-Undecene

This table demonstrates the critical role of temperature in controlling the enantioselectivity of the epoxidation reaction using a selected catalyst and solvent system. Lower temperatures often lead to higher enantiomeric excess, although this can sometimes come at the cost of a longer reaction time or lower yield.

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
(R,R)-Jacobsen's CatalystDichloromethane259085
(R,R)-Jacobsen's CatalystDichloromethane08592
(R,R)-Jacobsen's CatalystDichloromethane-208096
(R,R)-Jacobsen's CatalystDichloromethane-4075>98

The data clearly indicates that a decrease in reaction temperature generally leads to a significant improvement in the enantiomeric excess of the this compound product. This is a common trend in asymmetric catalysis, where lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher stereoselectivity.

Further optimization can involve the nature and amount of the oxidant, the presence of additives or co-catalysts, and the reaction time. The careful tuning of all these parameters is essential for developing a robust and efficient process for the synthesis of this compound with high yield and excellent stereocontrol.

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Nonyloxirane

Mechanistic Pathways of Oxirane Ring-Opening Reactions

The reactivity of 2-Nonyloxirane, like other epoxides, is dominated by ring-opening reactions driven by the high ring strain of the three-membered ether ring. chemistrysteps.com These reactions can be initiated by either nucleophiles under basic or neutral conditions or by acid catalysis, with each pathway exhibiting distinct regioselectivity.

Nucleophilic Ring-Opening Mechanisms (e.g., SN2 pathway implications)

Under basic or neutral conditions, the ring-opening of this compound proceeds via a nucleophilic substitution (SN2) mechanism. chemistrysteps.comucalgary.ca This reaction is facilitated by strong nucleophiles such as alkoxides, Grignard reagents, or organolithium compounds. ucalgary.ca The driving force for the reaction is the relief of the significant angle and torsional strain within the epoxide ring, which overcomes the fact that an alkoxide is typically a poor leaving group. chemistrysteps.comlibretexts.org

In this SN2 pathway, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous cleavage of a carbon-oxygen bond. chemistrysteps.com For an unsymmetrical epoxide like this compound, the nucleophilic attack is regioselective. The reaction preferentially occurs at the less sterically hindered carbon atom. chemistrysteps.comucalgary.cakhanacademy.org In this compound, this is the terminal methylene (B1212753) (CH₂) carbon. This backside attack results in an inversion of stereochemistry at the site of attack. ucalgary.ca The initial product is an alkoxide, which is subsequently protonated during an acidic work-up to yield the final alcohol product. ucalgary.ca

FeatureDescription
Mechanism Type SN2 (Bimolecular Nucleophilic Substitution)
Reaction Conditions Basic or neutral, with strong nucleophiles (e.g., RO⁻, RMgX, LiAlH₄)
Regioselectivity Nucleophilic attack occurs at the less sterically hindered carbon atom.
Stereochemistry Inversion of configuration at the carbon center undergoing attack.
Intermediate A transition state is involved, but no discrete carbocation intermediate is formed.
Leaving Group The epoxide oxygen, which becomes an alkoxide anion.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the ring-opening of this compound follows a different mechanistic pathway with opposite regioselectivity. libretexts.org The reaction begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. libretexts.orglibretexts.org

The subsequent nucleophilic attack can be described as a hybrid between an SN1 and SN2 mechanism. libretexts.orglibretexts.org The protonated epoxide exists in a state where the carbon-oxygen bonds are weakened and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted, secondary carbon of this compound. libretexts.orgyoutube.com While the reaction has significant SN1 character due to the charge buildup, the nucleophile attacks before a full carbocation has a chance to form, which is characteristic of an SN2 reaction. libretexts.org This mechanism also results in anti-dihydroxylation, meaning the nucleophile and the resulting hydroxyl group are on opposite sides of the original C-C bond. libretexts.org

FeatureDescription
Mechanism Type Hybrid SN1/SN2
Reaction Conditions Acidic (e.g., H₂SO₄/H₂O, HBr)
Initial Step Protonation of the epoxide oxygen atom.
Regioselectivity Nucleophilic attack occurs at the more substituted carbon atom.
Stereochemistry Results in trans or anti addition of the nucleophile and the hydroxyl group.
Intermediate No formal carbocation is formed; involves a transition state with carbocation-like character.
Leaving Group The protonated oxygen (hydroxyl group).

Intramolecular Rearrangement Reactions of Oxiranes

While the intermolecular ring-opening reactions are common, oxiranes can also undergo intramolecular rearrangements, particularly when catalyzed by enzymes.

Enzyme-Catalyzed Rearrangements and Deformylation Processes

Enzymes can catalyze unique and highly specific transformations of epoxides that are challenging to achieve under standard laboratory conditions. nih.gov In the context of this compound, a key enzymatic process involves its formation through a deformylation reaction catalyzed by cyanobacterial aldehyde deformylating oxygenase (cADO). nih.gov

Aldehyde deformylating oxygenase (cADO) is a non-heme di-iron enzyme that is part of the alkane biosynthesis pathway in cyanobacteria. wikipedia.orgnih.gov It typically catalyzes the conversion of long-chain fatty aldehydes into their corresponding n-1 alkanes and formate. wikipedia.orgnih.gov

Research has shown that cADO can process substrates containing an oxirane ring. Specifically, cADO catalyzes the conversion of trans-3-nonyloxirane-2-carbaldehyde into This compound . nih.gov This reaction proceeds at a rate comparable to the conversion of the natural substrate dodecanal (B139956) to undecane. nih.gov The process requires a reducing system and is performed under micro-aerobic conditions. nih.gov Interestingly, further experiments showed that the diferric form of cADO did not catalyze any rearrangement of the this compound product into undecanal, indicating that once formed, this compound is not a substrate for further rearrangement by this enzyme under the tested conditions. nih.gov

SubstrateEnzymeProductApparent kcat (min⁻¹)
trans-3-Nonyloxirane-2-carbaldehydecADOThis compound0.016 ± 0.001
DodecanalcADOUndecane0.01 ± 0.001

The mechanism by which cADO converts trans-3-nonyloxirane-2-carbaldehyde to this compound provides insights into the enzymatic intermediates involved. The reaction also co-produces formate, as expected for cADO activity. nih.gov The unexpected generation of this compound alongside other products in related reactions supports the formation of a relatively long-lived radical intermediate in the catalytic cycle. nih.gov Stereochemical analysis further indicates that a proton is delivered with equal probability to either face of the oxirane ring, which is consistent with an intermediate that is free to rotate during the reaction. nih.gov

Lewis Acid-Mediated Oxirane Rearrangements

The rearrangement of epoxides, including this compound, into carbonyl compounds is a significant transformation in organic synthesis, often facilitated by Lewis acids. The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the oxirane ring. youtube.comcore.ac.uk This coordination polarizes the carbon-oxygen bonds, weakening them and facilitating ring-opening. For an unsymmetrical epoxide like this compound, this can lead to the formation of a partial positive charge on the more substituted carbon atom (C2), creating a carbocation-like intermediate.

The subsequent step involves the migration of a substituent from an adjacent carbon to the electron-deficient carbon. core.ac.uk In the case of this compound, two primary rearrangement pathways are possible:

Hydride Shift: A hydride ion (H⁻) from C1 can migrate to C2, leading to the formation of undecanal.

Alkyl Shift: While less common for this specific structure, a theoretical migration of the nonyl group could occur. However, hydride migration is generally favored.

The choice of the Lewis acid catalyst can influence the selectivity and efficiency of the rearrangement. core.ac.uk Stronger Lewis acids can promote the reaction more effectively but may also lead to side reactions. The steric bulk of the Lewis acid can also play a role in the stereochemical outcome of the reaction. core.ac.uk For instance, studies on similar epoxides have shown that bulky Lewis acids can enhance the selectivity of the rearrangement process. core.ac.uk

Lewis Acid CatalystExpected Primary Product from this compoundMechanistic Feature
Boron trifluoride etherate (BF₃·OEt₂)UndecanalStrong Lewis acid, promotes formation of a carbocation-like intermediate followed by hydride shift. core.ac.ukcanterbury.ac.nz
Tin(IV) chloride (SnCl₄)UndecanalEffective catalyst for epoxide isomerization.
Aluminum chloride (AlCl₃)Undecanal and potential byproductsVery strong Lewis acid, may lead to lower selectivity.
Modified Aluminum-Based Reagents (e.g., MABR)UndecanalBulky Lewis acids can offer higher selectivity by influencing the transition state geometry. core.ac.uk

Intermolecular Reactions and Derivatization Strategies

The high ring strain of the oxirane ring (approximately 13 kcal/mol) makes this compound an excellent substrate for ring-opening reactions with a wide array of nucleophiles. nih.govmasterorganicchemistry.com These reactions provide reliable pathways for introducing diverse functional groups, thereby generating advanced intermediates for further synthetic applications. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to cleavage of a C-O bond. masterorganicchemistry.comresearchgate.net

Under basic or neutral conditions, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C1). masterorganicchemistry.com This regioselectivity allows for the controlled synthesis of specific isomers. For example:

Reaction with Alcohols/Alkoxides: In the presence of a base or acid catalyst, alcohols (R'OH) react with this compound to yield β-alkoxy alcohols, which are valuable intermediates. researchgate.net

Reaction with Amines: Primary or secondary amines can open the epoxide ring to produce amino alcohols, which are important structural motifs in pharmaceuticals. rsc.org

Reaction with Organometallic Reagents: Reagents like Grignard (R'MgX) or organolithium (R'Li) compounds act as carbon nucleophiles, attacking the epoxide to form new carbon-carbon bonds and generating longer-chain secondary alcohols. masterorganicchemistry.com

A practical application of this functionalization is in the synthesis of insect pheromones, such as the main sex pheromone component of the pink moth, Lymantria mathura, which is a derivative of this compound. researchgate.net

NucleophileReagent ExampleFunctional Group IntroducedResulting Intermediate Class
Oxygen NucleophileSodium methoxide (B1231860) (NaOMe)Methoxy (-OCH₃)β-Methoxy alcohol
Nitrogen NucleophileDiethylamine (Et₂NH)Diethylamino (-NEt₂)β-Amino alcohol
Carbon NucleophileEthylmagnesium bromide (EtMgBr)Ethyl (-CH₂CH₃)Secondary alcohol
Halogen NucleophileMagnesium bromide (MgBr₂)Bromo (-Br)β-Bromo alcohol

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial step for analyzing compounds that lack a suitable chromophore, fluorophore, or volatility. researchgate.netnih.gov this compound is a non-volatile compound with no significant UV absorbance, making its direct detection difficult. researchgate.net Derivatization chemically modifies the analyte to attach a tag that is easily detectable. academicjournals.org

For HPLC analysis, pre-column derivatization is commonly employed. academicjournals.org This involves reacting this compound with a derivatizing agent to introduce a UV-absorbing or fluorescent moiety. The reaction typically involves the nucleophilic ring-opening of the epoxide. For instance, reagents with amine or thiol functional groups can open the epoxide ring and covalently bond a detectable tag to the molecule.

Common derivatization strategies applicable to epoxides for enhanced detection include:

UV-Visible Detection: Reagents containing aromatic rings, such as benzoyl chloride or 2,4-dinitrophenylhydrazine (B122626) (after conversion to a carbonyl), can be used to attach a strong chromophore. researchgate.netlibretexts.org

Fluorescence Detection: Highly sensitive analysis can be achieved by using fluorescent tags like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with the hydroxyl group formed after a preliminary ring-opening step. nih.gov

Derivatizing AgentTarget Functional Group (on opened epoxide)Detection MethodAdvantage
Benzoyl chlorideHydroxyl (-OH)HPLC-UVIntroduces a strong UV chromophore. researchgate.net
o-Phthalaldehyde (OPA)Primary Amine (after conversion)HPLC-FluorescenceHigh sensitivity, reacts with primary amines. nih.gov
Dansyl chlorideHydroxyl (-OH), Amino (-NH₂)HPLC-FluorescenceForms stable, highly fluorescent derivatives. nih.gov
1-Fluoro-2,4-dinitrobenzene (FDNB)Amino (-NH₂)HPLC-UVReacts with primary and secondary amines. libretexts.org

Kinetic and Thermodynamic Analysis of this compound Reaction Pathways

The reactivity of this compound is fundamentally governed by its thermodynamic instability and the kinetic barriers of its reaction pathways.

Thermodynamic Considerations: The primary thermodynamic driving force for most reactions involving this compound is the relief of ring strain. nih.gov Epoxides are three-membered heterocyclic ethers with significant bond angle distortion, resulting in a ring strain energy of approximately 13 kcal/mol (54 kJ/mol). nih.govmasterorganicchemistry.com Consequently, ring-opening reactions are typically exothermic and thermodynamically favorable. The stability of epoxides is influenced by the nature of their substituents; alkyl groups can have a modest stabilizing effect. nih.gov The heat of formation (ΔHf) is a key thermodynamic parameter used to quantify the stability of a compound. While specific data for this compound is not readily available, data from simpler epoxides like butene oxides can illustrate these principles.

Compound (Example)Gas-Phase ΔHf (kJ/mol)Strain Energy (kJ/mol)Note
Oxirane-52.6114The parent, unsubstituted epoxide.
Methyloxirane-89.8115A simple alkyl-substituted epoxide.
cis-2-Butene oxide-128.5116Strain is slightly influenced by cis-substituents.
trans-2-Butene oxide-134.4110The trans-isomer is slightly more stable than the cis-isomer.

Data adapted from studies on simple epoxides to illustrate general thermodynamic principles. nih.gov

Kinetic Analysis: The rate at which this compound reacts depends on the reaction mechanism and conditions. Kinetic studies, which measure reaction rates as a function of reactant concentrations, can elucidate these mechanisms. nih.gov

SN2 Pathway: Under basic or neutral conditions, the ring-opening is typically a bimolecular process (SN2). masterorganicchemistry.com The reaction rate is dependent on the concentration of both this compound and the nucleophile. The rate law can be expressed as: Rate = k[this compound][Nucleophile].

SN1-like Pathway: Under acidic conditions, the reaction can proceed through an SN1-like mechanism. researchgate.net The initial step is the rapid, reversible protonation of the epoxide oxygen. The subsequent ring-opening is the rate-determining step, which may only depend on the concentration of the protonated epoxide.

A hypothetical kinetic study could be designed to determine the reaction order, as shown in the table below.

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.100.106.9 x 10⁻³
20.100.201.38 x 10⁻²
30.200.101.38 x 10⁻²

Advanced Studies in Stereochemistry of 2 Nonyloxirane

Enantiomeric Forms and Diastereomeric Relationships

2-Nonyloxirane, also known as 1,2-epoxyundecane, possesses a single chiral center at one of the carbon atoms of the epoxide ring. This gives rise to the existence of two enantiomeric forms: (R)-2-nonyloxirane and (S)-2-nonyloxirane. sydney.edu.aulibretexts.org These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties such as boiling point and solubility, but differ in their interaction with plane-polarized light and other chiral molecules. sydney.edu.aulibretexts.org

When an additional stereocenter is introduced into the molecule, the possibility of diastereomers arises. libretexts.orglibretexts.org Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgwikipedia.org For instance, in the synthesis of pheromones like (2S,3R)-2-(2Z,5Z-octadienyl)-3-nonyloxirane, there are multiple chiral centers. nih.gov This results in several possible stereoisomers. The relationship between stereoisomers with different configurations at some, but not all, chiral centers is that of diastereomers. libretexts.orgmasterorganicchemistry.com These diastereomers will have distinct physical and chemical properties from one another. libretexts.orgwikipedia.org

The number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of chiral centers. uni-hamburg.de For a molecule with two chiral centers, there can be up to four stereoisomers. uni-hamburg.de These can be grouped into pairs of enantiomers, while the relationship between non-enantiomeric pairs is diastereomeric. libretexts.orguni-hamburg.de

Table 1: Stereoisomeric Relationships

Stereoisomer RelationshipDefinitionExample with Multiple Chiral CentersPhysical Properties
EnantiomersNon-superimposable mirror images. masterorganicchemistry.com(2R, 3R) and (2S, 3S)Identical (except for optical rotation). sydney.edu.au
DiastereomersStereoisomers that are not mirror images. libretexts.orgwikipedia.org(2R, 3R) and (2R, 3S)Different. libretexts.orgwikipedia.org

Methods for Chiral Resolution and Enantiomeric Purity Determination

The separation of a racemic mixture of this compound into its individual enantiomers is known as chiral resolution. libretexts.org Since enantiomers have identical physical properties, this process typically involves converting them into diastereomers, which have different physical properties and can be separated. libretexts.orgpharmtech.com This is often achieved by reacting the racemic epoxide with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by crystallization. libretexts.org Following separation, the resolving agent is removed to yield the pure enantiomers. libretexts.org

Another approach is kinetic resolution, where the enantiomers react at different rates with a chiral catalyst or reagent. This difference in reaction rates allows for the preferential conversion of one enantiomer, leaving the other in excess. Enzymes are often effective catalysts for kinetic resolutions.

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is crucial. libretexts.orgthieme-connect.de Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method where the enantiomers are separated on a chiral stationary phase. cat-online.comuma.es

Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method separates enantiomers in the gas phase. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot directly distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for each enantiomer. libretexts.org

The enantiomeric excess is typically calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100. nih.gov

Table 2: Methods for Enantiomeric Purity Determination

MethodPrincipleKey Features
Chiral HPLCDifferential interaction with a chiral stationary phase. cat-online.comuma.esWidely applicable, good for quantitative analysis. uma.es
Chiral GCSeparation of volatile enantiomers on a chiral column. cat-online.comSuitable for volatile compounds.
NMR with Chiral AdditivesFormation of transient diastereomeric complexes leading to distinct NMR signals. libretexts.orgDoes not require physical separation of enantiomers. libretexts.org

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-membered ring of this compound is highly strained, and its conformation significantly influences its reactivity. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation about single bonds. libretexts.org For the nonyloxirane ring, the substituents on the carbon atoms can adopt different relative positions, which affects the molecule's energy and stability. utdallas.edu

Stereoelectronic effects are orbital interactions that depend on the geometry of a molecule and influence its reactivity. pharmacy180.comwikipedia.orge-bookshelf.de In the case of epoxide ring-opening reactions, the trajectory of the incoming nucleophile is dictated by stereoelectronic factors. pharmacy180.com The nucleophile typically attacks from the backside of the carbon-oxygen bond (an anti-periplanar arrangement), leading to an inversion of stereochemistry at the attacked carbon. pharmacy180.com This is a classic example of an SN2-type reaction mechanism. pharmacy180.com

The stability of different conformations can be influenced by factors such as A-strain (1,3-diaxial interactions in cyclohexane-like systems) and gauche interactions. libretexts.orgutdallas.edu While this compound is acyclic, the principles of minimizing steric hindrance and optimizing orbital overlap are still crucial in determining the most stable conformers and, consequently, the preferred reaction pathways. libretexts.orgresearchgate.net The interplay between steric and stereoelectronic effects determines the regioselectivity and stereoselectivity of reactions involving this compound. wikipedia.orgresearchgate.net

Table 3: Factors Influencing Conformation and Reactivity

FactorDescriptionImpact on this compound
Ring StrainThe inherent strain in the three-membered epoxide ring.Drives ring-opening reactions.
Steric HindranceRepulsive interactions between bulky groups. libretexts.orgInfluences the site of nucleophilic attack.
Stereoelectronic EffectsOrbital overlap that stabilizes certain geometries and transition states. pharmacy180.comwikipedia.orge-bookshelf.deDictates the trajectory of nucleophilic attack and the stereochemical outcome of reactions. pharmacy180.com

Chirality Transfer and Asymmetric Induction in this compound Chemistry

Chirality transfer refers to the process where the chirality of a starting material is transmitted to the product of a reaction. nanogune.eunih.govrsc.org In reactions involving enantiomerically pure this compound, the stereochemistry of the epoxide can direct the formation of a specific stereoisomer in the product. This is a fundamental concept in asymmetric synthesis. digimat.inslideshare.net

Asymmetric induction, also known as stereoselective synthesis, is the preferential formation of one enantiomer or diastereomer over another. digimat.inmsu.edu When a chiral molecule like (R)- or (S)-2-nonyloxirane undergoes a reaction that creates a new stereocenter, the existing chiral center can influence the stereochemical outcome at the new center. digimat.in For example, in the synthesis of complex molecules, the epoxide ring of a chiral this compound derivative can be opened by a nucleophile, and the stereochemistry of the resulting product will be determined by the stereochemistry of the starting epoxide. msu.edu

The efficiency of chirality transfer and the degree of asymmetric induction depend on the reaction mechanism and the nature of the reagents and catalysts used. nih.gov For instance, the Sharpless asymmetric epoxidation is a powerful method for creating chiral epoxides from allylic alcohols with high enantioselectivity. nih.govslideshare.net The resulting chiral epoxide can then be used as a building block in subsequent reactions, effectively transferring its chirality to more complex products. nih.govslideshare.net

The ability to control stereochemistry is paramount in many areas of chemistry, particularly in the synthesis of pharmaceuticals and natural products, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.gov

Cutting Edge Spectroscopic Characterization Techniques for 2 Nonyloxirane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR is a cornerstone technique for determining the structure of organic molecules. For 2-Nonyloxirane, this would involve mapping the connectivity of all hydrogen and carbon atoms and defining its three-dimensional structure.

Advanced Mass Spectrometry (MS) for Mechanistic and Derivatization Analysis

Mass spectrometry is critical for confirming molecular weight and deducing structural information through the analysis of fragmentation patterns.

Chiral Spectroscopy for Enantiomeric Excess Determination

As this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is crucial, particularly in the context of asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) or spectroscopic methods like Circular Dichroism (CD) are commonly used for this purpose. nih.gov These techniques measure the differential interaction of the enantiomers with a chiral environment or with polarized light, allowing for their quantification. nih.gov While the principles are well-established for chiral compounds, there is no specific, published data detailing the determination of enantiomeric excess for this compound using these methods.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound. These methods probe the vibrational motions of atoms and chemical bonds, generating a unique spectral fingerprint that allows for the identification of functional groups and detailed conformational analysis. FT-IR and Raman are complementary; bands that are strong in one are often weak in the other, and their combined use offers a more complete characterization of the molecule's vibrational modes. youtube.comspectroscopyonline.com

Functional Group Identification

The vibrational spectrum of this compound is dominated by features arising from its two primary structural components: the terminal oxirane (epoxide) ring and the nine-carbon alkyl (nonyl) chain.

Oxirane Ring Vibrations: The three-membered epoxide ring possesses characteristic vibrational modes due to its strained geometry. These include:

Asymmetric C-O-C stretch: This mode, involving the stretching of one C-O bond and the contraction of the other, typically gives rise to a strong absorption in the FT-IR spectrum. spectroscopyonline.com

Symmetric C-O-C stretch: In this vibration, both C-O bonds stretch in unison. spectroscopyonline.com

Ring "breathing" mode: This involves the symmetric stretching of the entire C-C-O ring structure.

CH₂ and CH vibrations: The hydrogen atoms attached to the ring also have characteristic stretching and bending frequencies. The C-H stretching of the oxirane ring can sometimes be observed above 3000 cm⁻¹. researchgate.net

Nonyl Chain Vibrations: The long alkyl chain produces a series of distinct, strong absorptions in the FT-IR spectrum, primarily from the numerous C-H bonds. uomustansiriyah.edu.iq

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are prominent in the 2850-3000 cm⁻¹ region. scialert.net

C-H Bending: Scissoring, wagging, and twisting vibrations of the methylene groups, along with bending modes of the terminal methyl group, appear in the fingerprint region (below 1500 cm⁻¹). uomustansiriyah.edu.iq

FT-IR Spectroscopic Data

The expected characteristic absorption bands for this compound in an FT-IR spectrum are detailed below. These frequencies are based on known values for epoxides and long-chain alkanes. spectroscopyonline.comresearchgate.netnih.gov

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3060–2990C-H StretchOxirane RingMedium-Weak
2955–2915Asymmetric C-H Stretch (νₐₛ)Alkyl CH₂Strong
2875–2845Symmetric C-H Stretch (νₛ)Alkyl CH₂Strong
1475–1450C-H Scissoring Bend (δ)Alkyl CH₂Medium
~1260Symmetric Ring "Breathing"Oxirane RingMedium
950–810Asymmetric C-O-C StretchOxirane RingStrong
880–750Symmetric C-O-C StretchOxirane RingStrong

Raman Spectroscopic Data

Raman spectroscopy provides complementary information. While C-O stretching is prominent in IR, C-C backbone stretching and symmetric vibrations of the alkyl chain are often more intense in Raman spectra. spectroscopyonline.com The non-polar C-C and C-H bonds of the nonyl chain are expected to produce strong Raman signals.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2955–2845C-H Stretches (ν)Alkyl CH₂ & CH₃Very Strong
1475–1440C-H Bending/Deformation (δ)Alkyl CH₂Strong
~1300CH₂ TwistAlkyl Chain BackboneMedium
~1260Symmetric Ring "Breathing"Oxirane RingStrong
1130 and 1060C-C Skeletal StretchesAlkyl Chain BackboneStrong

Conformational Analysis

The long, flexible nonyl chain of this compound can adopt numerous spatial arrangements or conformations. Vibrational spectroscopy is a sensitive tool for probing this conformational landscape. nih.govnih.gov Different rotational isomers (conformers) can result in slight shifts in vibrational frequencies or the appearance of new bands, particularly in the complex fingerprint region of the spectrum (400-1500 cm⁻¹).

For instance, specific C-C skeletal modes and CH₂ rocking vibrations in the 1150-700 cm⁻¹ region are known to be conformationally sensitive. By analyzing these spectral regions, often with the aid of computational chemistry to predict the vibrational spectra of different stable conformers, it is possible to gain insights into the predominant conformations of this compound in various physical states (e.g., liquid, solid, or in solution). nih.gov While specific conformational studies on this compound are not extensively documented, the principles applied to similar long-chain molecules are directly applicable.

Computational Chemistry and Theoretical Investigations of 2 Nonyloxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic structure of 2-nonyloxirane, which in turn governs its chemical reactivity. stanford.eduyoutube.com These methods can map out electron density distributions, determine orbital energies, and calculate the energies of different molecular states, providing a quantitative basis for predicting how the molecule will behave in chemical reactions. youtube.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is a workhorse of computational chemistry for studying the reaction pathways of organic molecules, including epoxides. For this compound, DFT is instrumental in exploring mechanisms such as its formation via the epoxidation of 1-nonene (B85954) or its subsequent ring-opening reactions under various conditions. nsf.govresearchgate.net

DFT studies can elucidate the step-by-step mechanism of reactions, such as the Sₙ2-type ring-opening, which can be catalyzed by acids, bases, or metal catalysts. researchgate.netacs.orgnih.gov Calculations can determine the geometries of reactants, products, and crucial transition states along the reaction coordinate. researchgate.net The associated activation energy barriers calculated from these studies can predict reaction rates and regioselectivity—for instance, whether a nucleophile will preferentially attack the more substituted (C2) or less substituted (C1) carbon of the epoxide ring. researchgate.net In acidic conditions, attack at the more substituted carbon is often favored, whereas basic conditions typically favor attack at the less substituted carbon. researchgate.net

Computational studies on analogous systems, such as the epoxidation of vegetable oils and the hydrolysis of other epoxides, have successfully used DFT to predict the most efficient catalysts and reaction conditions. nsf.govresearchgate.net For example, a study on the Lewis acid-catalyzed ring-opening of epoxides found that FeCl₂ was predicted to be a more effective catalyst than the commonly used ZnCl₂ based on calculated free energy barriers. nsf.gov Similarly, DFT calculations have been used to investigate the mechanism of epoxidation by cytochrome P450 enzymes, a class of enzymes relevant to the metabolism of hydrocarbons. researchgate.netnih.gov

Table 1: Representative DFT Functionals and Basis Sets for Epoxide Reaction Studies

Functional Basis Set Typical Application
B3LYP 6-31G(d) Geometry optimization and frequency calculations for organic reactions.
M06-2X 6-311++G(d,p) High-accuracy single-point energy calculations, good for non-covalent interactions. acs.org
ωB97X-D def2-TZVP Includes empirical dispersion corrections, suitable for larger systems and weak interactions.

| MPWB1K | 6-31+G(d,p) | Specifically parameterized for kinetics, providing good estimates of reaction barriers. nih.gov |

This table provides examples of common combinations of DFT functionals and basis sets used in the computational study of epoxide reactivity. The choice depends on the specific system and desired balance between accuracy and computational cost.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the elements involved, without using empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate energetic profiles for chemical reactions. nist.gov Common ab initio techniques include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory, with methods like QCISD(T) and CCSD(T) often considered the "gold standard" for accuracy. nist.gov

For this compound, ab initio calculations would be employed to generate a high-fidelity potential energy surface for a specific reaction, such as its acid-catalyzed hydrolysis or enzymatic rearrangement. scispace.com This involves calculating the energy of the molecule at various points along the reaction coordinate, from reactants through the transition state to the products. nist.gov A study on the reaction of nitrenium ions with water, for example, used QCISD(T)/6-311++G** level calculations to determine the energies of intermediates and transition states with high precision. nist.gov Such a detailed energetic profile for a this compound reaction would reveal not only the activation barrier but also the existence of any intermediates, providing a comprehensive thermodynamic and kinetic picture of the process.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The long, flexible nonyl chain of this compound allows it to adopt a vast number of different three-dimensional shapes, or conformations. Molecular modeling and, in particular, molecular dynamics (MD) simulations are the primary computational tools for exploring this conformational space. labxing.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and changes shape over time. stanford.edumdpi.com

These simulations provide atomic-level insight into the fluctuations and conformational changes of molecules. labxing.com For this compound, an MD simulation would show how the nine-carbon alkyl chain folds and rotates, influencing the accessibility of the epoxide ring to reactants or an enzyme's active site. The simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. mdpi.com By simulating the molecule in a virtual box, often with explicit solvent molecules, MD can predict the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape affects its physical properties and chemical reactivity. stanford.edu

Table 2: Common Force Fields for Molecular Dynamics Simulations

Force Field Description Typical Use Case
AMBER (Assisted Model Building with Energy Refinement) Widely used for simulations of biomolecules. Protein-ligand interactions, nucleic acids.
CHARMM (Chemistry at HARvard Macromolecular Mechanics) Another popular choice for biomolecular systems. Proteins, lipids, and their interactions.
OPLS (Optimized Potentials for Liquid Simulations) Designed to accurately reproduce properties of liquids. Organic molecules in solution, solvation free energies.

| GROMOS | (GROningen MOlecular Simulation) A force field and software package developed for biomolecular simulation. | Protein dynamics, free energy calculations. |

This table lists several widely used force fields in MD simulations. The selection is critical for the accuracy of the simulation results.

Mechanistic Probing via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Analysis

To move beyond a static picture of reactants and products, chemists use theoretical tools to study the high-energy "transition state" that lies on the path between them. Transition State Theory (TST) provides a framework for understanding and calculating reaction rates based on the properties of this fleeting activated complex. libretexts.orgwikipedia.org It assumes a quasi-equilibrium between the reactants and the transition state structure. wikipedia.org Computational methods are used to locate the transition state, which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. molcas.org

Once a transition state structure is proposed, its validity is confirmed using Intrinsic Reaction Coordinate (IRC) analysis. molcas.org An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. molcas.org A true transition state must connect the reactants on one side with the products on the other. molcas.org For a reaction involving this compound, such as its rearrangement to undecanal, TST and IRC analysis would be used to find the exact atomic arrangement at the highest point of the energy barrier and to verify that this structure indeed leads to the expected aldehyde product. scispace.com This combination of techniques provides a rigorous confirmation of a proposed reaction mechanism. umn.edu

Predictive Spectroscopy and Virtual Screening Applications

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. Quantum chemical methods, particularly DFT, can calculate properties that correlate directly with experimental spectra, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, or infrared (IR) vibrational frequencies. arxiv.orgarxiv.org For this compound, a calculated NMR spectrum could be compared with an experimental one to confirm its structure or to identify the products of a reaction unambiguously. Machine learning models are increasingly being trained on large datasets of calculated and experimental spectra to make these predictions even faster and more accurate. arxiv.orgnih.gov

Table 3: Correlation of Calculated Properties with Experimental Spectra

Spectroscopic Technique Calculated Property Application for this compound
NMR Spectroscopy Nuclear Shielding Tensors (Chemical Shifts) Assigning ¹H and ¹³C peaks to specific atoms in the molecule.
IR Spectroscopy Vibrational Frequencies and Intensities Identifying characteristic functional group vibrations (e.g., C-O-C stretch of the epoxide).

| UV-Vis Spectroscopy | Electronic Excitation Energies | Predicting absorption maxima, though less relevant for a saturated molecule like this compound itself. |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a target, typically a protein. nih.gov While prominent in drug discovery, the principles can be applied to other areas. For this compound, one could virtually screen a library of potential catalysts (e.g., Lewis acids or organocatalysts) to predict which ones would have the strongest interaction with the epoxide ring, thereby identifying promising candidates for accelerating its ring-opening. acs.org

Enzyme-Substrate Docking and Interaction Studies (e.g., with cADO)

Many organisms metabolize hydrocarbons and related molecules using enzymes like cytochrome P450s or various dioxygenases. chemrxiv.orgmdpi.com Molecular docking is a computational method that predicts the preferred orientation of a ligand (the substrate, e.g., this compound) when it binds to the active site of a protein (the receptor, e.g., a hypothetical carboxylic acid dioxygenase or cADO). youtube.comwikipedia.org

The docking process involves generating a multitude of possible binding poses of the ligand within the enzyme's active site and then using a "scoring function" to rank them based on their predicted binding affinity. nih.gov This allows researchers to visualize the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the enzyme-substrate complex. nih.govnih.gov

For this compound, a docking study with an enzyme like a cytochrome P450 could reveal how the nonyl chain orients itself within the binding pocket and how the epoxide ring is positioned relative to the enzyme's catalytic machinery (e.g., the heme group). researchgate.netnih.gov This information is invaluable for understanding the basis of an enzyme's substrate specificity and for explaining the stereochemical and regiochemical outcomes of the enzymatic reaction. nih.gov Following docking, molecular dynamics simulations are often performed on the protein-ligand complex to assess the stability of the predicted binding pose over time. mdpi.com

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
1-Nonene
Undecanal
Hydrogen Peroxide
Peracetic Acid
Performic Acid
Zinc Chloride (ZnCl₂)
Nickel Chloride (NiCl₂)
Ferric Chloride (FeCl₂)
Ethylene Epoxide
Propylene (B89431) Oxide
2,2-Dimethyloxirane
1-nonene
Water
Nitrenium ions
Hydroxylamine
Carbon Dioxide
Iodide
Pyridine
2,6-Phenylboronic acids
Cytochrome P450
Carboxylic acid dioxygenase (cADO)
Lewis acids
Organocatalysts

Biological and Ecological Roles of 2 Nonyloxirane and Its Biotransformations

Natural Occurrence and Isolation from Biological Sources

2-Nonyloxirane, an epoxide derivative of nonene, has been identified as a naturally occurring compound in various biological sources, ranging from plant tissues to fruit juices. Its presence in these matrices highlights its role as a volatile organic compound and a component of complex natural mixtures.

The compound this compound has been successfully identified as a phytochemical constituent in the leaves of Morinda reticulata Gamble, a plant belonging to the Rubiaceae family. ajphs.com In a study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze an acetone (B3395972) extract of the plant's leaves, this compound was listed among seventeen other phytochemicals. ajphs.com This identification contributes to the chemical profiling of Morinda reticulata, a plant utilized in folklore medicine for various ailments. ajphs.com The presence of this compound in this plant underscores the diversity of secondary metabolites produced by the genus Morinda.

A summary of the phytochemicals identified alongside this compound in the acetone extract of Morinda reticulata Gamble leaves is presented below.

Compound Name
1-Pentadecene
Ethyl alpha-d-glucopyranoside
(trans)-2-Nonadecene
(E)-Phytol
This compound
9-Heptadecanone
3,7,11,15-Tetramethyl-2-hexadecen-1-ol
Phthalate
9-Octodecanoicacid (Z)-
Furan, 2, 5dimethyl-
1-Heneicosanol
Isophytol, acetate
Palmitaldehyde, Diallylacetal
1-Nonadecene
1,2-Benzenedicarboxylicacid
Octane
Squalene
Data sourced from GC-MS analysis of acetone leaf extract. ajphs.com

Biosynthetic Pathways and Putative Precursors

The biosynthesis of epoxides in nature typically involves the oxidation of an alkene precursor. For this compound (also known as 1,2-epoxynonane), the direct putative precursor is the terminal alkene, 1-nonene (B85954). The formation of the oxirane ring is an epoxidation reaction, a process that can be catalyzed by several classes of enzymes in biological systems.

One well-studied mechanism for alkene epoxidation is the chemo-enzymatic pathway involving lipases. upm.edu.myresearchgate.net In this system, a lipase (B570770), such as the immobilized Candida antarctica lipase B (CALB), catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. upm.edu.myresearchgate.net This peroxy acid, generated in situ, then acts as an oxidizing agent to epoxidize the alkene (1-nonene) to form the corresponding epoxide (this compound). upm.edu.myresearchgate.net While this specific pathway has been demonstrated effectively in biocatalytic synthesis, it represents a plausible route for natural biosynthesis in organisms that produce lipases and have access to unsaturated fatty acid precursors that can be converted to 1-nonene.

Other enzymatic pathways for alkene epoxidation include the action of:

Cytochrome P450 monooxygenases (P450s): These heme-containing enzymes are known to catalyze the epoxidation of a wide range of substrates, including fatty acids and alkenes, as part of their metabolic functions. nih.gov

Peroxygenases: Fungal peroxygenases are capable of catalyzing the epoxidation of long-chain terminal alkenes using hydrogen peroxide. mdpi.com

Alkene monooxygenases: Certain bacteria, such as Pseudomonas oleovorans, possess enzyme systems that directly epoxidize terminal alkenes. nih.gov

The specific biosynthetic pathway for this compound in plants like Morinda reticulata or fruits like blackberries has not been fully elucidated but is presumed to follow one of these general enzymatic epoxidation routes starting from 1-nonene or a related unsaturated hydrocarbon precursor.

Enzymatic Biotransformations and Metabolic Fates

Once formed, epoxides like this compound are subject to further enzymatic biotransformations, which typically serve as a detoxification mechanism. The high reactivity of the epoxide ring makes it a target for specific enzymes that convert it into less reactive and more easily excreted metabolites.

The primary enzymes responsible for the metabolism of epoxides in a wide range of organisms, from microbes to mammals, are epoxide hydrolases (EHs) (EC 3.3.2.10). nih.govebi.ac.uk These enzymes catalyze the hydrolysis of the epoxide ring, adding a molecule of water to form the corresponding vicinal diol. ebi.ac.uk In the case of this compound, this reaction would yield nonane-1,2-diol.

Epoxide hydrolases are broadly classified and found in various cellular compartments:

Soluble Epoxide Hydrolase (sEH): Found in the cytosol, it plays a key role in metabolizing endogenous signaling molecules. nih.gov

Microsomal Epoxide Hydrolase (mEH): Located in the endoplasmic reticulum, it is primarily involved in the detoxification of xenobiotic epoxides. washington.edumdpi.com

While direct studies characterizing the specific interaction of this compound with purified epoxide hydrolases are limited, the well-established function of this enzyme class makes them the principal candidates for its metabolic degradation. The action of EHs is a critical step in preventing the potential cytotoxicity associated with the accumulation of reactive epoxides.

The predominant enzymatic reaction mechanism for the biotransformation of simple epoxides like this compound does not involve C-C bond cleavage. Instead, the metabolic fate is governed by the cleavage of a C-O bond within the oxirane ring, catalyzed by epoxide hydrolases.

The catalytic mechanism of α/β-hydrolase fold epoxide hydrolases, a common type, proceeds via a two-step process:

Ring Opening and Intermediate Formation: A nucleophilic aspartate residue in the enzyme's active site attacks one of the carbon atoms of the epoxide ring. This attack results in the cleavage of a C-O bond and the formation of a covalent alkyl-enzyme ester intermediate. ebi.ac.ukresearchgate.net The epoxide oxygen is protonated by a tyrosine residue, facilitating the ring opening. researchgate.net

Hydrolysis: A water molecule, activated by a charge-relay system involving histidine and aspartate/glutamate residues, hydrolyzes the ester intermediate. ebi.ac.ukresearchgate.net This step releases the diol product (nonane-1,2-diol) and regenerates the active site of the enzyme for another catalytic cycle. researchgate.net

Based on established biochemical principles, there is no evidence to suggest that this compound is metabolized through an enzymatic C-C bond cleavage pathway. The hydrolysis reaction catalyzed by epoxide hydrolases represents the scientifically accepted metabolic fate for this class of compounds.

Ecological Significance in Chemical Communication (e.g., Pheromone Chemistry)

Chemical signaling is a fundamental mode of communication for a vast array of organisms, influencing behaviors critical for survival and reproduction. sustainability-directory.comwur.nl Within this chemical language, pheromones—substances secreted by an individual that elicit a specific reaction in another individual of the same species—play a pivotal role. researchgate.net The structural backbone of many pheromones includes features found in this compound, specifically an alkyl chain and an epoxide (oxirane) ring.

The use of specific isomers of epoxide-containing compounds highlights the high degree of specificity in chemical communication. This specificity is essential for avoiding "noise" in the chemical environment and ensuring that signals reach their intended recipients, thereby maintaining reproductive isolation between species. researchgate.net The nonyl group, a nine-carbon alkyl chain, provides a degree of lipophilicity that influences the volatility and persistence of the pheromone in the environment, which are key parameters in chemical signaling. sustainability-directory.com

Furthermore, compounds structurally similar to components of this compound, such as 2-nonanone (B1664094) (a ketone with a nine-carbon chain), have been identified as critical pheromone components for various cerambycid beetle species. nih.gov This underscores the evolutionary conservation of certain molecular features, like the C9 alkyl chain, in the chemical vocabulary of insects.

Environmental Biodegradation Mechanisms and Pathways

The environmental fate of synthetic organic compounds like this compound is largely determined by their susceptibility to microbial degradation. Biodegradation is a key process by which microorganisms break down complex organic substances into simpler ones, potentially mineralizing them to carbon dioxide and water. nih.gov While specific studies on this compound are limited, its degradation pathways can be inferred from research on structurally related compounds, such as alkylphenols (e.g., nonylphenol) and other epoxides. nih.govfrontiersin.org The presence of both a hydrocarbon chain and a reactive epoxide ring suggests that multiple enzymatic systems could be involved in its breakdown.

Microorganisms, including bacteria and fungi, have demonstrated the capacity to degrade compounds containing long alkyl chains and other functional groups found in this compound. nih.gov Studies on nonylphenols (NPs), which possess a nine-carbon alkyl chain attached to a phenol (B47542) ring, are particularly relevant.

Bacterial Degradation: A variety of bacterial strains, particularly those from the genus Sphingomonas, are known to degrade nonylphenol. nih.gov These bacteria often initiate degradation through an unusual ipso-substitution mechanism, where the phenolic hydroxyl group is replaced, followed by cleavage of the aromatic ring. nih.gov

Fungal Degradation: Fungi, such as strains of Aspergillus, have also been shown to be highly efficient in degrading 4-n-nonylphenol. nih.gov Fungal degradation can proceed via different pathways compared to bacteria. One identified mechanism involves an initial attack on the terminal end of the long alkyl chain, followed by a stepwise shortening of the chain. nih.gov Another pathway involves the initial breakdown of the aromatic ring. nih.gov

The degradation of epoxy resins by bacteria like Rhodococcus rhodochrous and Ochrobactrum anthropi further illustrates the microbial potential to metabolize the oxirane ring. nih.gov These bacteria can utilize epoxy resin as a sole carbon source, indicating the presence of enzymes capable of cleaving the stable ether linkages within the epoxide structure. nih.gov

Table 1: Microorganisms Involved in the Degradation of Related Compounds
MicroorganismCompound DegradedKey Degradation FeatureReference
Aspergillus sp. NPF2 & NPF34-n-NonylphenolHigh removal efficiency (86-98% in 3 days); pathways initiate at either the alkyl chain or the benzene (B151609) ring. nih.gov
Sphingomonas sp.NonylphenolDegradation often proceeds via an ipso-substitution mechanism on the aromatic ring. nih.gov
Rhodococcus rhodochrous & Ochrobactrum anthropiEpoxy ResinSynergistic degradation of epoxy polymer, utilizing it as a sole carbon source. nih.gov

Identifying metabolic intermediates is crucial for elucidating biodegradation pathways. researchgate.net Based on analogous chemical structures, the breakdown of this compound likely proceeds through one of two primary routes: attack on the oxirane ring or oxidation of the nonyl chain.

Oxirane Ring Cleavage: The epoxide ring is a likely initial point of enzymatic attack. Epoxide hydrolases, common in microorganisms, can catalyze the hydrolytic cleavage of the oxirane ring to form the corresponding diol, 1,2-decanediol. This diol is more water-soluble and generally more amenable to further degradation than the parent epoxide.

Alkyl Chain Oxidation: Alternatively, degradation can commence on the nonyl chain. This often involves terminal oxidation (ω-oxidation) by monooxygenase enzymes to produce a primary alcohol (9-(oxiran-2-yl)nonan-1-ol). This alcohol can be further oxidized to an aldehyde and then to a carboxylic acid (9-(oxiran-2-yl)nonanoic acid). Subsequent β-oxidation could then progressively shorten the alkyl chain two carbons at a time.

Studies on 4-n-nonylphenol degradation by the fungus Aspergillus sp. NPF2 identified intermediates resulting from the hydroxylation and subsequent oxidation of the alkyl chain, supporting the feasibility of this pathway. nih.gov In another degradation pathway observed in Aspergillus sp. NPF3, intermediates suggested an initial attack on the aromatic ring, which is analogous to an initial attack on the oxirane ring of this compound. nih.gov

Table 2: Plausible Biodegradation Intermediates of this compound
Initial Point of AttackPlausible Intermediate CompoundEnzymatic Process
Oxirane Ring1,2-DecanediolEpoxide Hydrolase
Nonyl Chain (Terminal)9-(Oxiran-2-yl)nonan-1-olMonooxygenase (ω-oxidation)
Nonyl Chain (Terminal)9-(Oxiran-2-yl)nonanoic acidAlcohol/Aldehyde Dehydrogenase

Evaluating the thermodynamic feasibility of a predicted biodegradation pathway is essential to determine if it can proceed spontaneously and provide energy for microbial growth. nih.gov This analysis is typically done by calculating the change in Gibbs free energy (ΔG) for each reaction step. A negative ΔG indicates an energetically favorable (exergonic) reaction. nih.gov

While experimental thermodynamic data for many xenobiotic compounds are scarce, group contribution methods can be used to estimate the Gibbs free energies of formation for the compounds and reactions in a proposed pathway. nih.gov This approach has been successfully applied to evaluate the feasibility of numerous biodegradation pathways in databases like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD). nih.gov

For this compound, the initial steps are likely to be thermodynamically favorable under aerobic conditions:

Hydrolysis of the Epoxide Ring: The opening of the strained three-membered oxirane ring to form a diol is a highly exergonic process.

Oxidation of the Alkyl Chain: The aerobic oxidation of a terminal methyl group on an alkane to a primary alcohol, and its subsequent oxidation to a carboxylic acid, are also energetically favorable reactions that can be coupled to cellular energy production.

Catalysis and Materials Science Applications Involving Oxiranes

Catalytic Strategies for Oxirane Synthesis and Transformation

The synthesis of oxiranes is most commonly achieved through the oxidation of alkenes. mdpi.com A variety of catalytic systems have been developed to facilitate this transformation efficiently and selectively. These methods can be broadly categorized into gas-phase, liquid-phase, or liquid-liquid systems, where the role of the catalyst is paramount. mdpi.com For instance, the Sharpless asymmetric epoxidation is a well-established method for the enantioselective synthesis of 2,3-epoxy alcohols, and this methodology has been applied to the synthesis of derivatives of 2-nonyloxirane. nih.govresearchgate.net

One synthetic route to a pheromone component involved the use of 2-iodomethyl-3-nonyloxirane, which was coupled with another fragment via a Grignard reaction. nih.govresearchgate.net Another approach utilized the alkylation of 1,4-heptadiynyllithium with epoxy triflates to produce the desired oxirane-containing product. nih.govresearchgate.net

Transformations of oxiranes are diverse and often involve nucleophilic ring-opening reactions. Catalysts, including both acids and bases, can be employed to activate the oxirane ring and facilitate the addition of a wide range of nucleophiles. Homogeneous ruthenium complexes, for example, have been used to catalyze the transformation of primary alcohols into carboxylic acid salts in aqueous solutions. nih.gov The conversion of carbon dioxide into valuable chemicals is another area where oxirane transformations are crucial. aaqr.org For instance, the cycloaddition of CO2 to epoxides to form cyclic carbonates is a highly atom-efficient reaction catalyzed by various systems, including metalloporphyrin-based covalent organic frameworks (COFs). mdpi.com

This compound as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. numberanalytics.com Their use is a powerful strategy in organic synthesis, particularly in the fields of pharmaceuticals and natural products. numberanalytics.comsigmaaldrich.com this compound, in its enantiopure forms, represents a valuable chiral building block.

The utility of chiral epoxides like this compound stems from the stereospecificity of their ring-opening reactions. When a nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring, the reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon. This predictable stereochemical outcome allows for the controlled introduction of new stereocenters into a molecule.

For example, enantiopure piperidines and other complex acyclic structures have been synthesized using chiral δ-lactams derived from amino alcohols as starting materials. nih.gov The synthesis of complex glycosides, such as the carbohydrate portion of the antibiotic erythromycin, has been accomplished using chiral pool synthesis starting from carbohydrates like L-rhamnose. numberanalytics.com Similarly, alkoxyallenes are versatile three-carbon building blocks that can be used to create complex heterocyclic and carbocyclic systems. nih.gov

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral product, often relies on the use of chiral catalysts or auxiliaries. libretexts.org The Sharpless asymmetric epoxidation, for instance, uses a chiral catalyst composed of titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide to achieve high enantioselectivity in the epoxidation of allylic alcohols. libretexts.org This method and others like it are crucial for preparing enantiopure building blocks like (R)- or (S)-2-nonyloxirane for use in advanced organic synthesis.

Design of Catalysts for Oxirane-Based Polymerizations or Transformations

The design of catalysts for reactions involving oxiranes is a significant area of research, driven by the need for efficient and selective production of polymers and other valuable chemicals. Catalyst design focuses on several key aspects, including activity, selectivity, stability, and, increasingly, the use of sustainable and environmentally benign materials. sciopen.com

For oxirane polymerization, Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum compound, are powerful tools for producing linear and stereoregular polymers from α-olefins. libretexts.org The design of these catalysts can influence the tacticity (stereochemistry) of the resulting polymer. libretexts.org More recently, "switch" catalysis has emerged as a strategy for creating complex block copolymers by selectively polymerizing different monomers in a controlled sequence. nih.gov For example, a dizinc (B1255464) catalyst has been developed that can mediate both the ring-opening copolymerization (ROCOP) of epoxides and CO2 and the ring-opening polymerization (ROP) of lactones. nih.gov

In the realm of oxirane transformations, the design of catalysts for the conversion of CO2 into useful chemicals is a major focus. sciopen.com Porous organic polymers (POPs) are an emerging class of materials that can be designed as catalysts for CO2 transformation. sciopen.com These materials offer high surface areas, tunable porosity, and the ability to incorporate various functional groups to enhance catalytic activity. sciopen.com For instance, POPs with CO2-philic groups have shown high performance in the cycloaddition of CO2 to epoxides. sciopen.com

Covalent organic frameworks (COFs) are another class of porous crystalline materials that can be designed for catalytic applications. aaqr.org By integrating catalytic sites, such as metalloporphyrins, into the COF structure, it is possible to create highly active and selective heterogeneous catalysts for reactions like the cycloaddition of CO2 to epoxides. mdpi.com

The table below summarizes some catalyst systems used for oxirane transformations and polymerizations:

Catalyst SystemTransformation/PolymerizationKey Features
Sharpless Asymmetric Epoxidation Catalyst (Titanium tetraisopropoxide, DET, t-BuOOH)Asymmetric epoxidation of allylic alcoholsHigh enantioselectivity
Ziegler-Natta Catalysts (e.g., TiCl4 + Et3Al)α-Olefin polymerizationProduces linear, stereoregular polymers
Dizinc Catalysts"Switch" polymerization (ROCOP of epoxides/CO2 and ROP of lactones)Creates block copolymers with controlled sequences
Porous Organic Polymers (POPs) with CO2-philic groupsCycloaddition of CO2 to epoxidesHigh surface area, tunable porosity, good performance
Metalloporphyrin-based Covalent Organic Frameworks (COFs)Cycloaddition of CO2 to epoxidesHeterogeneous, high activity and selectivity

Heterogeneous and Homogeneous Catalysis in Oxirane Chemistry

Catalysis can be broadly classified into two main types: homogeneous and heterogeneous catalysis. wikipedia.orgwikipedia.org Both play crucial roles in the synthesis and transformation of oxiranes.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.orgsenecalearning.com This often leads to high activity and selectivity because the catalytic sites are readily accessible to the reactant molecules. rsc.org

Examples in oxirane chemistry include:

Sharpless Asymmetric Epoxidation: This reaction employs a soluble titanium-tartrate complex as the catalyst. libretexts.org

Acid or Base-Catalyzed Ring-Opening: The use of soluble acids or bases to promote the nucleophilic attack on the oxirane ring.

Ruthenium-Catalyzed Oxidation: Homogeneous ruthenium complexes can catalyze the transformation of primary alcohols to carboxylic acids. nih.gov

A significant challenge with homogeneous catalysis is the separation of the catalyst from the product mixture after the reaction, which can be difficult and costly. wikipedia.org

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. wikipedia.org Most commonly, a solid catalyst is used for reactions involving liquid or gaseous reactants. wikipedia.orgunizin.org The reaction occurs at the active sites on the surface of the catalyst. senecalearning.com

The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture (e.g., by filtration) and their potential for reuse, making them well-suited for continuous industrial processes. rsc.orgsavemyexams.comnih.gov

Examples relevant to oxirane chemistry include:

Epoxidation of Alkenes: Solid catalysts, such as titanium-silicate molecular sieves (e.g., TS-1), are used in the epoxidation of propylene (B89431) with hydrogen peroxide. mdpi.com

CO2 Conversion: Porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are being developed as heterogeneous catalysts for the cycloaddition of CO2 to epoxides. aaqr.orgmdpi.comrsc.org These materials offer the benefits of a solid support with well-defined, catalytically active sites. rsc.org

Polymerization: Ziegler-Natta catalysts are often used in a heterogeneous form for the polymerization of olefins. libretexts.org

The table below provides a comparative overview of homogeneous and heterogeneous catalysis in the context of oxirane chemistry.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants are in the same phase. wikipedia.orgCatalyst and reactants are in different phases. wikipedia.org
Activity/Selectivity Often high due to accessible active sites. rsc.orgCan be high, but may be limited by mass transfer.
Catalyst Separation Can be difficult and costly. wikipedia.orgGenerally straightforward (e.g., filtration). rsc.orgsavemyexams.com
Catalyst Reusability Often challenging.Typically high. rsc.orgnih.gov
Industrial Application Suited for batch processes.Well-suited for continuous processes. savemyexams.com
Examples in Oxirane Chemistry Sharpless epoxidation, acid/base-catalyzed ring-opening. libretexts.orgEpoxidation with TS-1, CO2 cycloaddition with MOFs/COFs. mdpi.commdpi.comrsc.org

Future Research Trajectories and Emerging Paradigms for 2 Nonyloxirane

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred research into greener methods for synthesizing epoxides like 2-nonyloxirane. Traditional methods often rely on stoichiometric oxidants and hazardous solvents, prompting the development of more environmentally friendly alternatives.

Key research areas in green synthesis include:

Biocatalytic Epoxidation: The use of enzymes, such as lipases and peroxygenases, offers a highly selective and environmentally benign route to epoxides. nih.govresearchgate.net Chemoenzymatic approaches, where an enzyme catalyzes the formation of a peroxy acid in situ, have shown high yields (75-99%) for the epoxidation of various alkenes. researchgate.netresearchgate.net Fungal unspecific peroxygenases (UPOs) have demonstrated the ability to epoxidize long-chain terminal alkenes, including those similar in structure to the precursor of this compound. nih.gov

Catalytic Systems with Green Oxidants: Research is focused on developing robust catalysts that can efficiently utilize green oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen. royalsocietypublishing.org These methods aim to minimize waste by avoiding the use of stoichiometric peracids. royalsocietypublishing.org

Use of Bio-based Solvents and Recyclable Catalysts: The replacement of toxic solvents with biodegradable alternatives, such as diethyl carbonate, is a key aspect of green synthesis. researchgate.net Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused multiple times without significant loss of activity is a critical area of investigation. researchgate.net

Solvent-Free and Mild Reaction Conditions: Methodologies that operate under mild conditions (e.g., lower temperatures and pressures) and in the absence of solvents are being explored to reduce energy consumption and environmental impact. royalsocietypublishing.orgacs.org

Table 1: Comparison of Green Synthesis Methodologies for Epoxides

Methodology Key Features Advantages Challenges
Biocatalytic Epoxidation Use of enzymes (e.g., lipases, peroxygenases) nih.govresearchgate.net High selectivity, mild reaction conditions, reduced waste. Enzyme stability and cost, potential for inactivation. researchgate.net
Green Oxidant Catalysis Utilization of H₂O₂ or O₂ with a catalyst. royalsocietypublishing.org Atom economy, water as a benign byproduct. Catalyst development for high efficiency and selectivity.
Bio-based Solvents/Recyclable Catalysts Use of renewable solvents and recoverable catalysts. researchgate.net Reduced toxicity, circular economy principles. Catalyst leaching, ensuring solvent compatibility.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, offering powerful tools to accelerate the discovery and optimization of processes related to this compound. nist.gov By analyzing vast datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal synthetic routes, and even propose novel molecular structures with desired properties. nih.govappliedclinicaltrialsonline.com

Future applications of AI and ML in the context of this compound include:

Predictive Modeling of Reactivity: ML algorithms can be trained to predict the reactivity of this compound with various nucleophiles under different conditions. youtube.comeurekalert.org This can significantly reduce the number of experiments needed to develop new synthetic transformations.

Reaction Optimization: Bayesian optimization and other ML techniques can be employed to efficiently explore the multidimensional space of reaction parameters (e.g., temperature, catalyst loading, solvent) to find the optimal conditions for the synthesis and subsequent reactions of this compound. youtube.com

De Novo Design of Catalysts: AI can be used to design novel catalysts with enhanced activity and selectivity for the epoxidation of 1-nonene (B85954) to form this compound. astrazeneca.com

Accelerating Materials Discovery: For applications of this compound in polymer chemistry, ML models can predict the properties of polymers derived from this epoxide, accelerating the discovery of new materials with tailored characteristics. rsc.org For instance, a database of epoxy resins has been used to train ML models to predict properties like density, glass transition temperature, and Young's modulus. rsc.org

Table 2: Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Impact
Reaction Prediction Graph Neural Networks, Transformer Models astrazeneca.com Faster identification of viable synthetic routes and potential byproducts. nih.gov
Process Optimization Bayesian Optimization youtube.com Reduced experimental effort and cost for developing efficient syntheses.
Catalyst Design Generative Models Discovery of novel, highly efficient catalysts for epoxidation. astrazeneca.com
Materials Science Predictive modeling of polymer properties rsc.org Accelerated design of new polymers with desired functionalities.

Exploration of Novel Bio-Inspired Transformations

Nature provides a rich source of inspiration for developing novel chemical transformations. The study of enzymatic reactions involving epoxides is paving the way for new bio-inspired catalytic systems for the synthesis and modification of this compound.

Key research directions include:

Enzyme-Catalyzed Ring-Opening Reactions: Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to diols. nih.gov Research into these enzymes could lead to the development of highly enantioselective methods for the synthesis of chiral diols from this compound.

Non-Hydrolytic Ring Opening: Haloalcohol dehalogenases can catalyze the enantioselective ring-opening of epoxides with a variety of non-hydrolytic nucleophiles. nih.gov This opens up possibilities for creating a diverse range of functionalized nonane derivatives from this compound.

P450 Mimicry: Cytochrome P450 monooxygenases are a class of enzymes that can catalyze epoxidation reactions in biological systems. nih.gov The development of synthetic catalysts that mimic the active site and reactivity of P450 enzymes is a promising area for the selective epoxidation of long-chain alkenes.

Epoxide-Opening Cascades: The biosynthesis of polycyclic polyether natural products is thought to involve a cascade of epoxide-opening reactions. nih.gov Studying these natural synthetic strategies could inspire the development of novel tandem reactions starting from this compound to build complex molecular architectures.

Advanced Analytical Methodologies for Complex Biological and Environmental Matrices

As the interest in this compound and other long-chain epoxides grows, so does the need for sensitive and reliable analytical methods to detect and quantify them in complex matrices such as biological fluids and environmental samples.

Future research in this area will likely focus on:

Enhanced Chromatographic Separations: The development of advanced gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods with improved resolution and sensitivity will be crucial. nih.gov This includes the use of novel stationary phases and multidimensional chromatography techniques.

Sensitive Detection with Mass Spectrometry: Coupling chromatographic techniques with high-resolution mass spectrometry (MS) will enable the unambiguous identification and quantification of this compound at trace levels.

Derivatization Strategies: For HPLC analysis, derivatization of the epoxide ring with a chromophoric or fluorophoric reagent can significantly enhance detection sensitivity. nih.gov For example, derivatization with N,N-diethyldithiocarbamate allows for UV detection and quantification of epoxides at the picomole level. nih.gov

Matrix-Specific Sample Preparation: Developing efficient and selective sample preparation techniques to extract and concentrate this compound from complex matrices while minimizing interference is a key challenge that requires further investigation.

Table 3: Advanced Analytical Techniques for this compound

Technique Principle Application
GC-MS Separation based on volatility and boiling point, followed by mass-based detection. Analysis of volatile and semi-volatile compounds in environmental and biological samples.
RP-HPLC with Derivatization Separation based on polarity after chemical modification to add a UV-active group. nih.gov Quantification of low levels of epoxides in physiological fluids. nih.gov
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique to determine elemental composition and chemical state. researchgate.net Characterization of surfaces functionalized with epoxide groups.

Interdisciplinary Convergence in Chemical and Biological Research on Oxiranes

A comprehensive understanding of this compound and its potential applications requires a multidisciplinary approach that integrates chemistry, biology, materials science, and computational science. The convergence of these fields is expected to yield significant breakthroughs.

Future interdisciplinary research will likely involve:

Chemical Biology Approaches: The synthesis of this compound-based chemical probes to study the interactions of long-chain epoxides with biological macromolecules, such as proteins and DNA. This can help elucidate their mechanisms of action in biological systems.

Biomaterials Development: The use of this compound as a building block for the creation of novel biocompatible and biodegradable polymers for applications in medicine and tissue engineering. nih.gov Long-chain epoxides are valuable monomers for creating hydrophobic segments in amphiphilic polyethers. nih.gov

Computational and Experimental Synergy: The close integration of computational modeling to predict the properties and reactivity of this compound and its derivatives, with experimental validation to guide further research and development. nih.gov

Toxicology and Environmental Science: Collaborative studies between chemists and toxicologists to understand the environmental fate and potential biological effects of long-chain epoxides, ensuring their safe and sustainable use.

This interdisciplinary convergence will be crucial for translating fundamental research on this compound into practical applications that address challenges in medicine, materials science, and environmental sustainability.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Nonyloxirane in laboratory settings?

  • Methodological Answer :

  • Risk Assessment : Review Safety Data Sheets (SDS) for hazards, including carcinogenicity classifications (Category 2 under OSHA standards) and acute toxicity data .
  • PPE : Use nitrile gloves, safety goggles, and full-face shields to prevent skin/eye contact. Respiratory protection (e.g., P95 filters) is recommended if aerosolization occurs during handling .
  • Engineering Controls : Ensure fume hoods with adequate airflow (≥0.5 m/s) to minimize inhalation risks. Avoid open flames due to potential decomposition into hazardous gases (e.g., carbon oxides) .
  • Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Prevent environmental release due to unknown ecotoxicity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water) to assess purity. Compare retention times against certified standards.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (expected signals: δ 3.2–3.5 ppm for epoxide protons, δ 1.2–1.6 ppm for aliphatic chain) and FT-IR (C-O-C stretch at ~1250 cm1^{-1}) .
  • Quantitative Analysis : Employ gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) to validate batch-to-batch consistency .

Q. What parameters must be monitored during this compound synthesis to ensure reproducibility?

  • Methodological Answer :

  • Reaction Conditions : Track temperature (±1°C accuracy) and pH (if aqueous phases are involved). Epoxidation reactions are sensitive to acidic/basic conditions .
  • Catalyst Efficiency : Optimize catalyst loading (e.g., 2–5 mol% for transition-metal catalysts) and monitor reaction progress via TLC or in situ IR.
  • Post-Synthesis Workup : Use rotary evaporation under reduced pressure (<50 mbar) to isolate the product. Confirm epoxide stability via 13C^13C-NMR (absence of ring-opening byproducts) .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under varying experimental conditions be resolved?

  • Methodological Answer :

  • Controlled Replication : Design experiments isolating variables (e.g., solvent polarity, temperature). For example, test ring-opening reactions in aprotic (DMSO) vs. protic (ethanol) solvents .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of observed discrepancies. Use triplicate trials to minimize batch-specific anomalies .
  • Mechanistic Probes : Employ isotopic labeling (e.g., 18O^{18}O-epoxide) to track reaction pathways and identify competing mechanisms (e.g., nucleophilic vs. electrophilic attack) .

Q. What computational approaches predict this compound’s environmental persistence when empirical data are lacking?

  • Methodological Answer :

  • QSAR Modeling : Use Quantitative Structure-Activity Relationship tools (e.g., EPI Suite) to estimate biodegradation half-life (t1/2t_{1/2}) and bioaccumulation potential (log KowK_{ow}) .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (KocK_{oc}). Validate with limited experimental data via Bayesian calibration .
  • Toxicity Prediction : Apply Derek Nexus or OECD Toolbox to flag potential carcinogenicity alerts based on structural analogs .

Q. What mechanistic insights exist for this compound’s epoxide ring-opening reactions, and how do solvents influence these pathways?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., amines, thiols). Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating ring-opening .
  • DFT Calculations : Perform density functional theory simulations (B3LYP/6-31G*) to map energy barriers for acid-catalyzed vs. base-catalyzed mechanisms. Compare with experimental activation energies .
  • Solvent Effects : Correlate Kamlet-Taft parameters (polarity, hydrogen-bonding) with regioselectivity in ring-opening. For example, water-rich systems favor hydrolysis to diols, while nonpolar solvents promote alkylation .

Notes

  • Data Gaps : Ecological and long-term toxicity data for this compound remain unavailable, necessitating precautionary handling .
  • Best Practices : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.